molecular formula C9H16FNO2S B2484247 3,4,4a,5,6,7,8,8a-Octahydro-2H-quinoline-1-sulfonyl fluoride CAS No. 2287302-63-8

3,4,4a,5,6,7,8,8a-Octahydro-2H-quinoline-1-sulfonyl fluoride

Cat. No.: B2484247
CAS No.: 2287302-63-8
M. Wt: 221.29
InChI Key: WFANIWUXNZZIIT-UHFFFAOYSA-N
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Description

3,4,4a,5,6,7,8,8a-Octahydro-2H-quinoline-1-sulfonyl fluoride is an organic compound with a complex structure that includes a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4a,5,6,7,8,8a-Octahydro-2H-quinoline-1-sulfonyl fluoride typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the quinoline core, followed by sulfonylation and fluorination reactions to introduce the sulfonyl fluoride group. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Types of Reactions

3,4,4a,5,6,7,8,8a-Octahydro-2H-quinoline-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline core, potentially leading to the formation of tetrahydroquinoline derivatives.

    Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can lead to a variety of sulfonamide or sulfone compounds.

Scientific Research Applications

3,4,4a,5,6,7,8,8a-Octahydro-2H-quinoline-1-sulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies of enzyme inhibition, particularly those involving sulfonyl fluoride-sensitive enzymes.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4,4a,5,6,7,8,8a-Octahydro-2H-quinoline-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins, such as the active sites of enzymes. This covalent modification can inhibit enzyme activity, affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,4a,5,6,7,8,8a-Octahydro-2H-quinoline-1-sulfonyl fluoride is unique due to its specific combination of a quinoline core and a sulfonyl fluoride group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h8-9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFANIWUXNZZIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCN2S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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